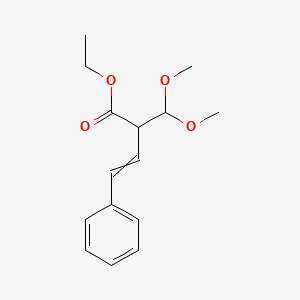
Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate is an organic compound with a complex structure that includes an ester functional group, a phenyl ring, and a dimethoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, benzaldehyde, and dimethoxymethane.
Formation of Intermediate: The initial step involves the condensation of ethyl acetoacetate with benzaldehyde to form an intermediate compound.
Addition of Dimethoxymethyl Group: The intermediate is then reacted with dimethoxymethane under acidic conditions to introduce the dimethoxymethyl group.
Final Esterification: The final step involves esterification to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The phenyl ring can interact with aromatic receptors, and the dimethoxymethyl group can influence the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-(methoxymethyl)-4-phenylbut-3-enoate
- Ethyl 2-(dimethoxymethyl)-4-methylbut-3-enoate
- Ethyl 2-(dimethoxymethyl)-4-phenylpent-3-enoate
Comparison: Ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate is unique due to the presence of both the dimethoxymethyl group and the phenyl ring, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in organic synthesis and research.
Eigenschaften
CAS-Nummer |
87986-28-5 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
ethyl 2-(dimethoxymethyl)-4-phenylbut-3-enoate |
InChI |
InChI=1S/C15H20O4/c1-4-19-14(16)13(15(17-2)18-3)11-10-12-8-6-5-7-9-12/h5-11,13,15H,4H2,1-3H3 |
InChI-Schlüssel |
SKVMDDKUDJTQCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C=CC1=CC=CC=C1)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




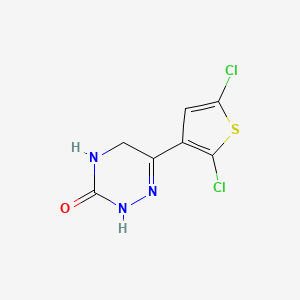
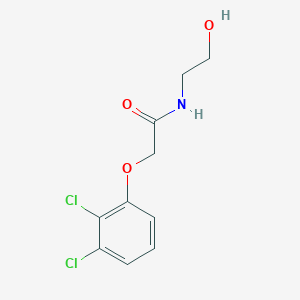
![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)
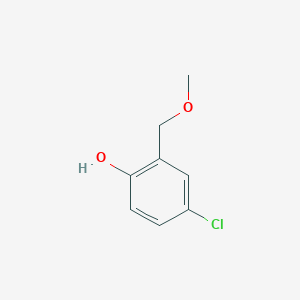
![3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine](/img/structure/B14394055.png)
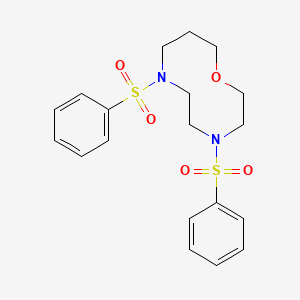

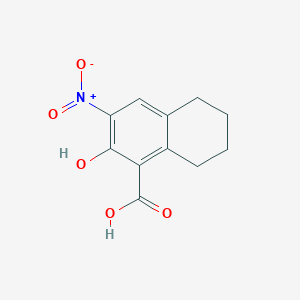
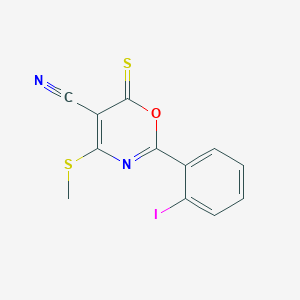
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)
![2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14394096.png)
